molecular formula C14H17NO3S B13355860 Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B13355860
M. Wt: 279.36 g/mol
InChI Key: OMJNVLJZEYYDEU-UHFFFAOYSA-N
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Description

Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core modified with acrylamido and ester functional groups. The parent scaffold, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2), serves as a key intermediate for synthesizing derivatives with diverse biological activities. The compound has a molecular weight of 225.31 g/mol, logP of 3.3, and is typically synthesized via a cyclohexanone-based multicomponent reaction involving activated nitriles, sulfur, and morpholine in ethanol . Its structural versatility allows for modifications at the 2-amino position, enabling applications in medicinal chemistry, particularly in anticancer and apoptosis-inducing agents .

Properties

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

ethyl 2-(prop-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C14H17NO3S/c1-3-11(16)15-13-12(14(17)18-4-2)9-7-5-6-8-10(9)19-13/h3H,1,4-8H2,2H3,(H,15,16)

InChI Key

OMJNVLJZEYYDEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=C

Origin of Product

United States

Scientific Research Applications

Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a chemical compound with several research applications.

Anticancer agent
this compound, as well as its corresponding bis-derivatives with aliphatic linkers, have been synthesized and tested as novel anticancer agents . The targeted compounds were obtained through Knoevenagel condensation reactions of bis-o- or -p-aldehyde with a molar ratio of ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate of 2 in the presence of piperidine in excellent yields (93-98%) . The in vitro anticancer activities of the prepared compounds were evaluated against HepG2, MCF-7, HCT-116, and BJ1 cells . Compounds 7 and 9 emerged as the most promising compounds .

Treatment of Mycobacteria-induced Infections
Tetrahydrobenzo[b]thiophene derivatives can be used for the treatment of mycobacteria-induced infections, including opportunistic infections, in mammals (including humans) . The method involves administering an effective amount of at least one 4,5,6,7-tetrahydrobenzo[b]thiophene derivative and/or a pharmaceutically acceptable salt thereof . This method can be used for treating tuberculosis, leprosy, and mycobacteria-induced meningitis . Mycobacteria which induce or cause these infectious diseases are members of the group comprising the tuberculous bacteria Mycobacterium tuberculosis, M. bovis, M. africanum and M. leprae as well as the non-tuberculous bacteria M. abscessus, M. avium, M. celatum, M. chelonae, M. fortuitum, M. genavense, M .

Mechanism of Action

The mechanism of action of ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., p-Br in S8) enhance anticancer potency by improving binding to cellular targets, as seen in A-549 cells .
  • The acrylamido group (e.g., in cyanoacrylamide derivatives) facilitates Michael addition reactions, enabling covalent binding to cysteine residues in kinases or apoptosis-related proteins .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Water Solubility Thermal Stability (°C)
Parent compound 225.31 3.3 Low 117–118
Ethyl 2-(4-morpholinosulfonylbenzamido) 478.58 N/A Very low 479 (predicted)
Ethyl 2-(2-cyano-3-mercapto-acrylamido) 407.87 N/A Moderate N/A

Key Insights :

  • The parent compound’s moderate logP (3.3) balances lipophilicity and permeability, making it a favorable scaffold for further derivatization .

Structure-Activity Relationship (SAR) Insights

  • Electron-withdrawing substituents (e.g., -Br, -CN) at the benzylidene or acrylamido positions enhance cytotoxicity by stabilizing charge-transfer interactions with DNA or enzyme active sites .
  • Hydrophilic groups (e.g., morpholinosulfonyl) improve water solubility but may reduce membrane permeability, necessitating formulation optimization .
  • Spirocyclic architectures derived from the parent compound show improved metabolic stability compared to linear analogs .

Biological Activity

Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological effects, particularly focusing on its anticancer properties, antibacterial activity, and antioxidant capabilities.

Chemical Structure and Synthesis

This compound is characterized by its unique tetrahydrobenzo[b]thiophene core. The synthesis typically involves the Knoevenagel condensation reaction of the corresponding bis-aldehyde with ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the presence of piperidine. This method yields high purity and excellent yields (93-98%) of the target compound .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . In vitro evaluations have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells.

Key Findings:

  • IC50 Values : Compounds derived from ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene exhibited IC50 values ranging from 1.1 to 4.7 μM against different cancer cell lines .
  • Mechanism of Action : The mechanism involves inhibition of tubulin polymerization at micromolar levels leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
  • Selectivity : Notably, these compounds demonstrated selectivity for cancer cells over normal human peripheral blood mononuclear cells (PBMC), indicating a promising therapeutic window .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Research has shown that certain derivatives exhibit significant antibacterial activity against various strains.

Antibacterial Testing:

  • Zone of Inhibition : The antibacterial activity was assessed using agar diffusion methods where clear zones of inhibition were measured. Compounds showed varying degrees of effectiveness against standard bacterial strains .

Antioxidant Activity

In addition to its anticancer and antibacterial properties, this compound has been evaluated for antioxidant activities. The presence of functional groups in the compound contributes to its ability to scavenge free radicals.

Research Insights:

  • Free Radical Scavenging : Studies indicate that the compound can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Summary of Biological Activities

Activity Type Effectiveness IC50 Values/Notes
AnticancerSignificantIC50: 1.1 - 4.7 μM against various cell lines
AntibacterialVaries by derivativeMeasured by zone of inhibition
AntioxidantEffectiveScavenges free radicals

Q & A

Q. What are the standard synthetic routes for Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions starting with a Gewald reaction to form the tetrahydrobenzo[b]thiophene core. For example, cyclohexanone reacts with ethyl cyanoacetate and sulfur in ethanol under basic conditions (e.g., morpholine or diethylamine) to yield the 2-amino intermediate . Subsequent acrylamido functionalization is achieved via condensation with acryloyl chloride or derivatives under mild conditions (e.g., dry benzene, triethylamine catalyst) . Solvent choice (DMF, ethanol) and temperature control (40–70°C) are critical to minimize side reactions .

Q. How is the purity of this compound analyzed in academic research?

Reverse-phase HPLC using columns like Newcrom R1 with methanol/water gradients is a standard method. For instance, a mobile phase of 70:30 methanol:water at 1.0 mL/min flow rate provides baseline separation . NMR (¹H, ¹³C) is used for structural confirmation, with characteristic peaks for the tetrahydrobenzo[b]thiophene core (δ 1.35–2.75 ppm for aliphatic protons) and acrylamido group (δ 5.5–6.5 ppm for vinyl protons) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 336.3) .

Q. What are the primary biological activities reported for this compound?

Derivatives of this scaffold show apoptosis-inducing effects in breast cancer cell lines (e.g., MCF-7, IC₅₀ ≈ 12 µM) via caspase-3 activation . Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC 25 µg/mL) has also been observed, linked to thiophene-thiazole interactions with bacterial membranes .

Advanced Research Questions

Q. How can reaction yields be optimized during the Gewald step for the tetrahydrobenzo[b]thiophene core?

Yield optimization requires balancing solvent polarity and catalyst selection. For example:

  • Solvent : Ethanol (polar protic) enhances sulfur solubility and cyclization, achieving 80–85% yields, versus <50% in DMF .
  • Catalyst : Morpholine outperforms triethylamine due to its dual role as base and nucleophile, reducing side-product formation .
  • Microwave-assisted synthesis (77°C, 20 min) improves reaction efficiency (98% yield) compared to conventional reflux (24 h, 72%) .

Q. How do structural modifications (e.g., substituents on the acrylamido group) impact bioactivity?

  • Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance anticancer activity by increasing electrophilicity and target binding (e.g., IC₅₀ reduced by 40% compared to unsubstituted analogs) .
  • Heterocyclic extensions (e.g., triazinoindole moieties) improve selectivity for kinase inhibition (e.g., EGFR inhibition at 0.5 µM) due to π-π stacking interactions .
  • Steric hindrance from bulky substituents (e.g., cyclohexylthio) reduces antibacterial efficacy but increases metabolic stability .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

Discrepancies often arise from assay conditions or impurity profiles:

  • Purity validation : Use HPLC-MS to confirm >95% purity; impurities >2% can skew IC₅₀ values by 20–30% .
  • Cell line variability : Test across multiple lines (e.g., HCT-116 vs. HepG2) to identify tissue-specific effects .
  • Mechanistic studies : Combine apoptosis assays (Annexin V staining) with proteomics to validate target engagement .

Methodological Challenges

Q. How are side reactions managed during acrylamido functionalization?

  • Competitive acylation : The amino group may react with excess acylating agents. Use stoichiometric acryloyl chloride and low temperatures (0–5°C) to favor mono-substitution .
  • Oligomerization : Add radical inhibitors (e.g., BHT) to suppress acrylate polymerization during reflux .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina models binding to caspase-3 (PDB: 1CP3) with a docking score of −9.2 kcal/mol .
  • QSAR models : Hammett constants (σ ≈ 0.8) correlate substituent electronic effects with anticancer activity (R² = 0.89) .

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